molecular formula C15H12N8O B10941830 N-(1-benzyl-1H-1,2,4-triazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(1-benzyl-1H-1,2,4-triazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10941830
M. Wt: 320.31 g/mol
InChI Key: LWOBZPJYMCQQQY-UHFFFAOYSA-N
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Description

N~2~-(1-Benzyl-1H-1,2,4-triazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines triazole and pyrimidine rings, which are known for their biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1-Benzyl-1H-1,2,4-triazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with benzyl-substituted triazoles under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide or ethanol are often used to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

N~2~-(1-Benzyl-1H-1,2,4-triazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N~2~-(1-Benzyl-1H-1,2,4-triazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(1-Benzyl-1H-1,2,4-triazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(1-Benzyl-1H-1,2,4-triazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its combined triazole and pyrimidine structure, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H12N8O

Molecular Weight

320.31 g/mol

IUPAC Name

N-(1-benzyl-1,2,4-triazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C15H12N8O/c24-13(12-18-15-16-7-4-8-23(15)20-12)19-14-17-10-22(21-14)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,19,21,24)

InChI Key

LWOBZPJYMCQQQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N2)NC(=O)C3=NN4C=CC=NC4=N3

Origin of Product

United States

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